molecular formula C22H8F12N2S B10861652 h-NTPDase-IN-4

h-NTPDase-IN-4

Cat. No.: B10861652
M. Wt: 560.4 g/mol
InChI Key: TYDAPAGFPMDHHZ-UHFFFAOYSA-N
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Description

It has been identified as an effective inhibitor for several isoforms of NTPDase, including h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 . The compound has shown potential in various scientific research applications due to its ability to inhibit these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of h-NTPDase-IN-4 involves a series of chemical reactions. One of the primary methods includes the sequential SNAr (nucleophilic aromatic substitution) and Suzuki reactions. The process begins with the preparation of thieno[3,2-d]pyrimidine derivatives, which are then subjected to the SNAr reaction followed by the Suzuki coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

h-NTPDase-IN-4 primarily undergoes substitution reactions, particularly nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions . These reactions are crucial in the synthesis of the compound.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the thieno[3,2-d]pyrimidine derivative, which is a key intermediate in the synthesis of this compound .

Mechanism of Action

h-NTPDase-IN-4 exerts its effects by inhibiting the activity of NTPDase enzymes. These enzymes are responsible for the hydrolysis of nucleoside triphosphates and diphosphates, which play a crucial role in purinergic signaling. By inhibiting these enzymes, this compound can modulate various physiological and pathological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

h-NTPDase-IN-4 is unique due to its broad-spectrum inhibition of multiple NTPDase isoforms, including h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 . This makes it a valuable tool in research for studying the role of these enzymes in various biological processes and diseases.

Properties

Molecular Formula

C22H8F12N2S

Molecular Weight

560.4 g/mol

IUPAC Name

4,7-bis[3,5-bis(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C22H8F12N2S/c23-19(24,25)11-1-9(2-12(5-11)20(26,27)28)15-7-37-18-16(35-8-36-17(15)18)10-3-13(21(29,30)31)6-14(4-10)22(32,33)34/h1-8H

InChI Key

TYDAPAGFPMDHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC3=C2N=CN=C3C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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